1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
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Overview
Description
1-Fluoro-4-(methoxymethyl)-2-nitrobenzene is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzene, where the benzene ring is substituted with a fluoro group, a methoxymethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene typically involves the nitration of 1-Fluoro-4-(methoxymethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the fluoro group.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The methoxymethyl group can be oxidized to a formyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, methanol.
Oxidation: Chromium trioxide, acetic acid.
Major Products Formed:
Reduction: 1-Fluoro-4-(methoxymethyl)-2-aminobenzene.
Substitution: 1-Methoxy-4-(methoxymethyl)-2-nitrobenzene.
Oxidation: 1-Fluoro-4-(formylmethyl)-2-nitrobenzene.
Scientific Research Applications
1-Fluoro-4-(methoxymethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The fluoro group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
- 1-Fluoro-4-(methoxymethyl)benzene
- 1-Fluoro-4-nitrobenzene
- 1-Fluoro-2-nitrobenzene
Comparison: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene is unique due to the presence of both a methoxymethyl group and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in certain reactions and potential for specific biological interactions. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
1-fluoro-4-(methoxymethyl)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-5-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUXYANQIKCARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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